Stereochemical Purity and Enantiomer‑Dependent Dopamine Receptor Affinity in the 3‑Azabicyclo[3.2.0]heptane Series
Class‑level evidence from the 3‑azabicyclo[3.2.0]heptane scaffold shows that individual enantiomers of the same racemate exhibit markedly different binding affinities at dopamine D2L and D3 receptors. In the study by Reinart-Okugbeni et al., resolved enantiomers of 3‑azabicyclo[3.2.0]heptane derivatives demonstrated 'distinct affinities' at D2L and D3, and the series as a whole displayed greater binding affinity at D2‑like (D2L, D3) receptors compared with D1 binding sites [1]. For the target compound (1R,5S,6R stereochemistry), procurement of the single, defined enantiomer eliminates the confounding biological variability inherent in racemic or stereochemically undefined mixtures. However, direct comparative binding data (Ki values) for this specific compound versus its enantiomer or diastereomer are not publicly available.
| Evidence Dimension | Enantiomer‑dependent dopamine receptor binding |
|---|---|
| Target Compound Data | Single (1R,5S,6R) enantiomer; no publicly reported Ki for D2L/D3/D1 |
| Comparator Or Baseline | Racemic 3‑azabicyclo[3.2.0]heptane derivatives (from Reinart-Okugbeni et al. 2012) |
| Quantified Difference | Qualitative difference: individual enantiomers possess distinct affinities; quantitative difference not specified for this compound |
| Conditions | Radioligand displacement assays at human D2L, D3, and D1 receptors expressed in Sf9 insect cell membranes [1] |
Why This Matters
For programmes targeting dopamine receptor subtypes, using a single stereoisomer ensures that observed SAR trends are not confounded by the opposing activities of the contaminating enantiomer.
- [1] Reinart-Okugbeni R, Ausmees K, Kriis K, Werner F, Rinken A, Kanger T. Chemoenzymatic synthesis and evaluation of 3-azabicyclo[3.2.0]heptane derivatives as dopaminergic ligands. Eur J Med Chem. 2012;55:255-61. View Source
